4-Benzyl- 2-thiophenecarboxylic Acid-d7
Description
4-Benzyl-2-thiophenecarboxylic Acid-d7 is a deuterated analog of 4-benzyl-2-thiophenecarboxylic acid, where seven hydrogen atoms are replaced with deuterium. This isotopic modification enhances its utility in analytical chemistry, particularly as an internal standard for mass spectrometry (MS)-based quantification. The compound’s structure combines a benzyl-substituted thiophene ring with a carboxylic acid group, making it relevant in pharmaceutical and metabolic studies where precise quantification of the non-deuterated parent molecule is required. Deuterated analogs like this are critical for minimizing matrix effects and improving analytical accuracy due to their near-identical chemical properties but distinct mass-to-charge ratios .
Properties
Molecular Formula |
C₁₂H₃D₇O₂S |
|---|---|
Molecular Weight |
225.31 |
Synonyms |
4-(Phenylmethyl)-2-thiophenecarboxylic Acid-d7 |
Origin of Product |
United States |
Comparison with Similar Compounds
a) Butyric Acid-d7
- Application : Used to quantify short-chain fatty acids (SCFAs) in fecal and cecal samples via GC-MS.
- Key Difference : Lacks the aromatic thiophene ring, limiting its use to aliphatic SCFA analysis.
- Performance : Demonstrates 99% isotopic purity and a detection limit of 0.1 ng/mL in SCFA quantification .
b) Micardis-d7 (Telmisartan-d7)
c) Acetic Acid-d4
- Application : Internal standard for acetic acid quantification in microbial fermentation studies.
Analytical Performance Metrics
| Parameter | 4-Benzyl-2-thiophenecarboxylic Acid-d7 | Butyric Acid-d7 | Micardis-d7 |
|---|---|---|---|
| Isotopic Purity | ≥98% (theoretical) | 99% | ≥98% |
| Detection Limit (GC-MS) | 0.5 ng/mL (estimated) | 0.1 ng/mL | 0.2 ng/mL |
| Retention Time Shift vs. Parent | <0.1 min | <0.05 min | <0.15 min |
| Primary Application | Benzyl-thiophene drug metabolite analysis | SCFA quantification | Antihypertensive drug monitoring |
Stability and Compatibility
- Thermal Stability : 4-Benzyl-2-thiophenecarboxylic Acid-d7 exhibits stability up to 250°C, comparable to Micardis-d7 but superior to aliphatic deuterated acids like butyric acid-d7, which degrade above 200°C .
- Matrix Compatibility : Performs optimally in organic-rich biological matrices (e.g., liver homogenates) due to its aromatic structure, whereas aliphatic deuterated acids require derivatization for similar robustness.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
